3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid
Overview
Description
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
The synthesis of 3-(Chlorosulfonyl)benzoic acid involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .Molecular Structure Analysis
The molecular formula of 3-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . The molecular weight is 220.63 g/mol .Chemical Reactions Analysis
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide and participates in various chemical reactions . It is used in the synthesis of novel anthranilic acid class of PPARδ partial agonists .Scientific Research Applications
3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in the production of polymers, as a reactant in the production of polymers, and as a reactant in the synthesis of a variety of other organic compounds. This compound has also been used in the synthesis of a variety of drugs, including anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid is not well understood. However, it is believed that the compound acts as an electron acceptor, which allows it to bind to and activate certain enzymes. This activation of enzymes is believed to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has a variety of effects on the body. These effects include the inhibition of certain enzymes, the activation of certain enzymes, and the modulation of certain metabolic pathways.
Advantages and Limitations for Lab Experiments
The use of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is relatively easy to obtain. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is also important to note that this compound is a powerful and potentially hazardous chemical, and it should be handled with care.
Future Directions
The future directions for the use of 3-(Chlorosulfonyl)-4-methyl-5-nitrobenzoic acid in scientific research are numerous. It has potential applications in the development of new pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of a variety of other organic compounds. Additionally, it could be used in the development of new catalysts and reactants for the production of polymers. Finally, it could be used in the development of new drugs and treatments for a variety of diseases and conditions.
properties
IUPAC Name |
3-chlorosulfonyl-4-methyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-4-6(10(13)14)2-5(8(11)12)3-7(4)17(9,15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXAVQYPPDSMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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